2-(Azetidin-3-yl)-6-fluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9FN2 |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-6-fluoropyridine |
InChI |
InChI=1S/C8H9FN2/c9-8-3-1-2-7(11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
STRFWTPXZYRBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=CC=C2)F |
Origin of Product |
United States |
Synthetic Strategies for 2 Azetidin 3 Yl 6 Fluoropyridine and Its Analogs
General Methodologies for Azetidine (B1206935) Ring Synthesis
The construction of the azetidine ring is a key challenge in the synthesis of 2-(azetidin-3-yl)-6-fluoropyridine and related compounds. The inherent ring strain of this four-membered heterocycle necessitates specialized synthetic approaches. nih.gov
Ring-closing Reactions (e.g., intramolecular amination, cyclization)
Intramolecular ring-closing reactions represent a fundamental and widely employed strategy for the synthesis of the azetidine core. These methods typically involve the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor.
One common approach is the intramolecular nucleophilic substitution of a γ-haloamine or an activated γ-aminoalcohol. clockss.org In these reactions, the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. The efficiency of these cyclizations can be influenced by the nature of the substituents on the acyclic precursor. clockss.org
Palladium-catalyzed intramolecular amination of C-H bonds has emerged as a powerful tool for azetidine synthesis. acs.orgnih.gov This method allows for the direct formation of the C-N bond by activating a C(sp³)-H or C(sp²)-H bond at the γ-position of an amine substrate, often facilitated by a directing group like picolinamide. acs.orgnih.gov These reactions can be highly efficient, proceeding with low catalyst loading and under convenient conditions. nih.gov
Another strategy involves the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃). nih.govfrontiersin.org This method provides a route to functionalized azetidines by promoting the C3-selective intramolecular attack of the amine on the epoxide ring. nih.govfrontiersin.org
The table below summarizes key aspects of various ring-closing reactions for azetidine synthesis.
| Reaction Type | Key Features | Catalyst/Reagent Examples | Ref. |
| Intramolecular SN2 | Utilizes γ-haloamines or activated γ-aminoalcohols. | Halogens, Mesylates | nih.gov |
| Pd-catalyzed C-H Amination | Direct C-N bond formation from unactivated C-H bonds. | Palladium catalysts | acs.orgnih.gov |
| Lewis Acid-catalyzed Epoxide Aminolysis | Regioselective ring-opening of cis-3,4-epoxy amines. | La(OTf)₃, Eu(OTf)₃ | nih.govfrontiersin.org |
| Photochemical Cyclization | Forms a biradical intermediate that recombines to form the azetidine ring. | Irradiation | clockss.org |
[2+2] Cycloaddition Approaches (e.g., aza-Paterno-Büchi, imines with alkenes/alkynes)
[2+2] cycloaddition reactions offer a direct and atom-economical route to the azetidine ring system. researchgate.net These reactions involve the combination of two unsaturated components, typically an imine or its equivalent and an alkene or alkyne, to form the four-membered ring. nih.govmdpi.com
The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a prominent example of this approach. researchgate.netrsc.orgrsc.org While historically challenging due to the photoreactivity of imines, recent advancements have expanded the scope of this reaction. researchgate.netresearchgate.net The use of visible-light photocatalysis and specific imine precursors, such as cyclic oximes and 2-isoxazoline carboxylates, has enabled both intramolecular and intermolecular [2+2] cycloadditions to proceed efficiently. nih.govspringernature.comresearchgate.net These methods often rely on triplet energy transfer to activate the imine component. digitellinc.com
The reaction of imines with ketenes, known as the Staudinger cycloaddition, is another powerful method for constructing the azetidin-2-one (B1220530) (β-lactam) ring, which can be a precursor to azetidines. mdpi.comacs.org This reaction typically proceeds through a zwitterionic intermediate. clockss.org
Furthermore, the cycloaddition of imines with alkynes can lead to the formation of 2-azetines, which are unsaturated analogs of azetidines. nih.govrsc.org These can then be reduced to the corresponding azetidines.
The following table provides an overview of different [2+2] cycloaddition strategies for azetidine synthesis.
| Reaction Name | Reactants | Key Features | Catalyst/Conditions | Ref. |
| Aza-Paternò-Büchi Reaction | Imine + Alkene | Photochemical [2+2] cycloaddition. | UV light, Visible-light photocatalysts | researchgate.netrsc.orgrsc.org |
| Staudinger Cycloaddition | Imine + Ketene (B1206846) | Forms azetidin-2-ones (β-lactams). | Often proceeds without a catalyst. | mdpi.comacs.org |
| Imine-Alkyne Cycloaddition | Imine + Alkyne | Forms 2-azetines. | Thermal or photochemical conditions. | nih.govrsc.org |
Ring Expansion Reactions (e.g., from aziridines)
Ring expansion reactions provide a valuable pathway to azetidines from smaller, more readily available three-membered rings like aziridines. nih.gov This strategy involves the insertion of a carbon atom into the aziridine (B145994) ring.
A notable example is the one-carbon ring expansion of aziridines using carbene transfer reactions. nih.govacs.orgchemrxiv.orgresearchgate.net In this process, a carbene, often generated from a diazo compound in the presence of a metal catalyst, reacts with the aziridine to form an aziridinium (B1262131) ylide intermediate. nih.govresearchgate.net This intermediate can then undergo a frontiersin.orgnih.gov-Stevens rearrangement to yield the corresponding azetidine. nih.govacs.orgchemrxiv.org Engineered enzymes, such as cytochrome P450 variants, have been shown to catalyze this transformation with high enantioselectivity. nih.govacs.orgchemrxiv.orgresearchgate.net
Another approach involves the reaction of aziridines with dimethylsulfoxonium methylide. This method, which can be performed under microwave irradiation, offers a simple and efficient route to 1-arenesulfonylazetidines from the corresponding aziridines. organic-chemistry.org
The table below details key ring expansion strategies for azetidine synthesis.
| Starting Material | Reagent | Key Transformation | Catalyst/Conditions | Ref. |
| Aziridines | Diazo compounds | Carbene insertion followed by frontiersin.orgnih.gov-Stevens rearrangement. | Metal catalysts (e.g., Rh, Cu), Engineered enzymes | nih.govnih.govacs.orgchemrxiv.orgresearchgate.net |
| 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide | One-pot synthesis of 1-arenesulfonylazetidines. | Microwave irradiation, Alumina support | organic-chemistry.org |
Strain-Release Strategies (e.g., from azabicyclo[1.1.0]butanes)
The high ring strain of azabicyclo[1.1.0]butane (ABB) makes it a valuable precursor for the synthesis of functionalized azetidines through strain-release-driven reactions. organic-chemistry.orgnih.govnih.gov This highly strained bicyclic system readily undergoes ring-opening upon reaction with various reagents, providing a modular approach to substituted azetidines. nih.govbris.ac.uk
One strategy involves the lithiation of ABB to form azabicyclo[1.1.0]butyl lithium (ABB-Li). nih.govnih.govbris.ac.uk This nucleophilic species can then react with electrophiles, such as boronic esters, followed by N-activation and a 1,2-rearrangement to yield 1,3-substituted azetidines. organic-chemistry.orgnih.gov This approach leverages the release of ring strain as a thermodynamic driving force. bris.ac.uk
Alternatively, the electrophilic activation of the nitrogen atom in ABB can trigger nucleophilic addition at the bridgehead carbon, leading to cleavage of the central C-N bond and formation of the azetidine ring. nih.gov This has been demonstrated in the synthesis of azetidine-containing spirocycles. nih.govbris.ac.uk Dual copper/photoredox catalysis has also been employed for the allylation of azabicyclo[1.1.0]butanes, affording C3 quaternary center-containing azetidines. rsc.org
Below is a table summarizing key strain-release strategies for azetidine synthesis.
| Precursor | Key Reagent/Catalyst | Transformation | Product Type | Ref. |
| Azabicyclo[1.1.0]butane (ABB) | sec-Butyllithium, Boronic esters | Lithiation, reaction with electrophile, and rearrangement. | 1,3-Substituted azetidines | organic-chemistry.orgnih.gov |
| Azabicyclo[1.1.0]butane (ABB) | Electrophiles, Nucleophiles | Electrophilic activation followed by nucleophilic ring-opening. | Functionalized azetidines, Spiro-azetidines | nih.govbris.ac.uk |
| Azabicyclo[1.1.0]butane (ABB) | Dual Copper/Photoredox catalysts | Multi-component allylation via a radical-relay strategy. | C3 Quaternary center-containing azetidines | rsc.org |
Organometallic Coupling Reactions (e.g., Kulinkovich-type, Grignard reagents)
Organometallic coupling reactions have emerged as powerful methods for the synthesis of azetidines, offering unique pathways to functionalized and structurally complex products.
A notable example is the Kulinkovich-type reaction, which has been adapted for azetidine synthesis. researchgate.netrsc.org This titanium-mediated reaction typically involves the coupling of oxime ethers with Grignard reagents. rsc.orgresearchgate.netresearchgate.net The proposed mechanism involves the formation of a titanacyclopropane intermediate, which then acts as a 1,2-dianion equivalent, inserting into the C=N bond of the oxime ether to form a spirocyclic NH-azetidine. researchgate.netresearchgate.net This method is valued for its broad substrate scope and ability to construct densely functionalized azetidines. rsc.org
Grignard reagents are also used more directly in the synthesis of azetidines. For instance, they can be reacted with 1-tert-butyloxycarbonyl-3-azetidinone in a continuous Grignard reaction to prepare azetidine isobenzofuran (B1246724) compounds. google.com
The table below highlights key organometallic coupling reactions used in azetidine synthesis.
| Reaction Type | Key Reagents/Catalysts | Key Intermediate/Mechanism | Product Type | Ref. |
| Kulinkovich-type | Oxime ethers, Grignard reagents, Ti(Oi-Pr)₄ | Titanacyclopropane intermediate | Spirocyclic NH-azetidines | researchgate.netrsc.orgresearchgate.netresearchgate.net |
| Grignard Addition | 3-Azetidinone derivatives, Grignard reagents | Nucleophilic addition to the ketone | Functionalized azetidines | google.com |
General Methodologies for Fluoropyridine Moiety Synthesis
The introduction of a fluorine atom into a pyridine (B92270) ring is a critical step in the synthesis of the target compound. Several methodologies are employed, each with its advantages and limitations.
Nucleophilic Aromatic Substitution (SNAr) on Halopyridines
Nucleophilic aromatic substitution (SNAr) is a prominent method for synthesizing fluoropyridines. This reaction involves the displacement of a leaving group, typically a halogen, on the pyridine ring by a nucleophilic fluoride (B91410) source. The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of electron-withdrawing groups. wikipedia.org
For the synthesis of 2-fluoropyridines, the reaction of 2-chloropyridines with a fluoride source is a common approach. The rate of SNAr reactions on halopyridines often follows the order F > Cl > Br > I, which is contrary to the trend observed in many aliphatic nucleophilic substitutions. sci-hub.seresearchgate.net This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695), for instance, is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). nih.gov
However, the synthesis of the initial halopyridines can require harsh conditions, such as the use of neat phosphorus oxyhalides (POX3) at high temperatures. acs.org The choice of solvent can also play a crucial role, with dipolar aprotic solvents like DMF or NMP often being used to facilitate the substitution. researchgate.net
Table 1: Reactivity of Halopyridines in SNAr Reactions
| Leaving Group | Relative Reactivity | Reference |
| F | Highest | sci-hub.seresearchgate.netnih.gov |
| Cl | Moderate | sci-hub.seresearchgate.net |
| Br | Moderate | sci-hub.seresearchgate.net |
| I | Lowest | sci-hub.seresearchgate.net |
Direct C–H Fluorination Strategies (e.g., AgF2-mediated)
Direct C–H fluorination offers a more atom-economical approach to synthesizing fluoropyridines by avoiding the pre-functionalization required in SNAr reactions. One notable method involves the use of silver(II) fluoride (AgF2) as a fluorinating agent. orgsyn.orgresearchgate.net This method allows for the site-selective fluorination of a single carbon-hydrogen bond adjacent to the nitrogen atom in pyridines and diazines. researchgate.netpkusz.edu.cn
The AgF2-mediated fluorination typically proceeds at or near ambient temperature and is tolerant of a wide range of functional groups. orgsyn.org The reaction is believed to proceed through a pathway inspired by the classic Chichibabin amination reaction. researchgate.netpkusz.edu.cn This strategy has been successfully applied to the synthesis of various fluorinated heterocycles, including those relevant to medicinal chemistry. researchgate.net
Recent advancements have also explored the use of pyridine N-oxyl radicals to promote C–H fluorination, offering a method that can be conducted in water at room temperature. bohrium.comrsc.org
Synthesis from Pyridine N-Oxides via Pyridyltrialkylammonium Salts
Pyridine N-oxides serve as versatile precursors for the synthesis of 2-fluoropyridines. A method has been developed for the regioselective conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. acs.orgacs.org These isolable salts can then be treated with a fluoride source to yield the corresponding 2-fluoropyridine. acs.org This approach demonstrates broad functional group compatibility and has been successfully applied to both nonradioactive and 18F-labeled fluoropyridine synthesis. acs.orgacs.org
The fluorination of pyridine N-oxides can also be achieved directly. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source at room temperature yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can be subsequently reduced to 3-fluoro-4-aminopyridine. nih.govrsc.org This represents a novel approach for producing meta-fluorinated pyridines. nih.gov
Convergent and Linear Synthetic Routes to the this compound Core
Once the fluoropyridine moiety is synthesized, the next crucial step is its coupling with the azetidine ring to form the final product. This can be achieved through either convergent or linear synthetic strategies.
Strategies for Coupling Azetidine and Fluoropyridine Building Blocks
The coupling of the azetidine and fluoropyridine building blocks is a key transformation in the synthesis of this compound. A common approach involves the nucleophilic substitution of the fluorine atom on the 2-fluoropyridine ring by the nitrogen or oxygen atom of a 3-substituted azetidine.
For instance, 2-(azetidin-3-yloxy)-5-fluoropyridine (B13603794) can be synthesized via the reaction of 2,5-difluoropyridine (B1303130) with 3-hydroxyazetidine. bldpharm.com The nucleophilic attack by the hydroxyl group of the azetidine displaces the fluorine at the 2-position of the pyridine ring. The azetidine itself can be synthesized through various methods, including the ring-opening polymerization of aziridines. utwente.nl
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed. This involves the reaction of a (6-fluoropyridin-3-yl)boronic acid with a suitable azetidine derivative. researchgate.net
Table 2: Examples of Coupling Reactions
| Fluoropyridine Precursor | Azetidine Precursor | Coupling Method | Resulting Linkage |
| 2,5-Difluoropyridine | 3-Hydroxyazetidine | Nucleophilic Substitution | C-O |
| (6-Fluoropyridin-3-yl)boronic acid | Azetidine derivative | Suzuki Coupling | C-C |
Stereoselective Synthesis of Azetidine-Pyridine Hybrid Analogues
The synthesis of stereochemically defined azetidine-pyridine hybrids is of significant interest, particularly for applications in medicinal chemistry. chemrxiv.org Stereoselective methods for the synthesis of chiral azetidines are crucial for this purpose.
One approach involves the use of chiral auxiliaries, such as tert-butanesulfinamides, to direct the stereoselective synthesis of C2-substituted azetidines. acs.org These chiral azetidines can then be coupled with the fluoropyridine moiety. Another strategy relies on the gold-catalyzed intermolecular oxidation of alkynes to generate chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov
The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, remains a widely used method for constructing the β-lactam ring of azetidin-2-ones, which can be further modified. chemijournal.commdpi.com The stereoselectivity of this reaction can be controlled by using chiral imines or acyl chlorides. mdpi.com Furthermore, the stereoselective synthesis of azetidine alkaloids has been achieved from chiral starting materials like the Garner aldehyde. researchwithrutgers.com
Multi-component Reactions in Azetidine-Pyridine Construction
Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. baranlab.org This strategy is particularly valuable for creating libraries of structurally diverse compounds for drug discovery. In the context of synthesizing this compound and its analogs, MCRs offer a powerful methodology for the rapid assembly of the core azetidine-pyridine scaffold.
A key advantage of MCRs is their ability to generate molecular complexity from simple, readily available building blocks in a convergent manner. Several established MCRs for pyridine synthesis, such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions, typically involve the condensation of carbonyl compounds, active methylene (B1212753) compounds, and an ammonia (B1221849) source. acsgcipr.org While these are effective, isocyanide-based MCRs like the Ugi and Passerini reactions provide a versatile platform for incorporating a wider range of functional groups and structural motifs, including strained rings like azetidine. nih.govnih.gov
A plausible MCR strategy for the synthesis of this compound analogs involves the use of a suitable azetidine-containing component, such as an N-protected 3-oxoazetidine. This ketone can participate as the carbonyl component in an MCR. For instance, the Ugi four-component reaction (U-4CR) brings together a ketone, an amine, a carboxylic acid, and an isocyanide. youtube.com An adaptation of this reaction could utilize an N-protected 3-oxoazetidine, a fluorinated amine or carboxylic acid to introduce the desired fluorine substituent, and an isocyanide that facilitates subsequent cyclization into a pyridine ring.
Research has demonstrated the successful application of MCRs in generating highly substituted pyridine derivatives. For example, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, various acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been shown to produce functionalized pyridines in high yields. acs.orgnih.gov This highlights the feasibility of combining multiple components to construct the pyridine core efficiently.
Furthermore, strategies for the direct C2-functionalization of pyridines using aryne multicomponent coupling have been developed, offering a route to introduce substituents at specific positions. researchgate.net While not a de novo pyridine synthesis, this approach could be adapted to modify a pre-formed azetidinylpyridine scaffold.
The Passerini three-component reaction (P-3CR), which combines a carbonyl compound, a carboxylic acid, and an isocyanide, also presents a viable pathway. Studies have shown that 3-oxoazetidine derivatives can successfully participate in Passerini reactions to create highly functionalized scaffolds. nih.gov The resulting adduct could then undergo further transformations to yield the target pyridine ring.
An environmentally friendly approach for the synthesis of fluorinated 2-aminopyridines has been developed through a one-pot reaction of 1,1-enediamines, various benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org This demonstrates a specific MCR methodology for incorporating fluorine into a pyridine ring, a key structural feature of the target compound.
The following tables summarize findings from the literature on multi-component reactions for the synthesis of pyridine and related heterocyclic structures, which could be adapted for the synthesis of this compound analogs.
Table 1: Examples of Multi-component Reactions for Pyridine Synthesis
| Reaction Type | Components | Product Type | Reference |
|---|---|---|---|
| Four-component Reaction | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Substituted Pyridines | acs.orgnih.gov |
| Ugi Four-component Reaction | Ketone, Amine, Carboxylic acid, Isocyanide | α-Acylamino Amides | nih.govyoutube.com |
| Passerini Three-component Reaction | 3-Oxoazetidine, Benzoic acid, Tosylmethyl isocyanide | α-Acyloxy Amides | nih.gov |
| One-pot Three-component Reaction | 1,1-Enediamines, Benzaldehyde derivatives, 1,3-Dicarbonyl compounds | Fluorinated 2-Aminopyridines | rsc.org |
Table 2: Research Findings on Ugi and Passerini Reactions with Azetidine Ketones
| Reaction | Azetidine Component | Other Reactants | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| Passerini | N-Benzhydryl-3-oxoazetidine | Benzoic acid, Tosylmethyl isocyanide | Toluene | 110 °C | Passerini adduct | nih.gov |
These examples underscore the potential of MCRs as a flexible and powerful tool for the synthesis of complex heterocyclic systems like this compound. By carefully selecting the appropriate starting materials, including a suitable azetidine building block and a fluorine source, it is conceivable to construct the target molecule and a diverse range of its analogs in a highly efficient, one-pot manner.
Reactivity and Chemical Transformations of 2 Azetidin 3 Yl 6 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluoropyridine Unit
The pyridine (B92270) ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by a good leaving group such as fluorine. The fluorine atom at the C-6 position of 2-(azetidin-3-yl)-6-fluoropyridine serves as a labile site for nucleophilic attack.
Mechanistic Insights into Fluorine as a Leaving Group in Pyridine Systems
In the context of SNAr reactions, halogens are effective leaving groups. The reactivity order is generally F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and stabilizes the intermediate Meisenheimer complex, thereby accelerating the rate of nucleophilic attack. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine (B119429). acs.org
The SNAr mechanism involves a two-step addition-elimination process. A nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring and onto the nitrogen atom. In the subsequent step, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, restoring the aromaticity of the pyridine ring. The presence of the nitrogen atom in the pyridine ring facilitates this process by withdrawing electron density and stabilizing the anionic intermediate. youtube.com
Scope and Regioselectivity of Nucleophilic Attack
Nucleophilic attack on 2-substituted-6-fluoropyridines is highly regioselective, occurring predominantly at the C-6 position to displace the fluorine atom. The azetidin-3-yl group at the C-2 position does not significantly hinder this reaction electronically or sterically. A wide range of nucleophiles can be employed in these SNAr reactions.
Common nucleophiles that can displace the fluorine in this compound include:
Oxygen nucleophiles: Alcohols and phenols can react to form the corresponding ethers.
Nitrogen nucleophiles: Primary and secondary amines are effective nucleophiles, leading to the formation of substituted 2-aminopyridines.
Sulfur nucleophiles: Thiols can be used to synthesize the corresponding thioethers.
The general reaction scheme is as follows:

Figure 1: General scheme for the nucleophilic aromatic substitution on this compound.
While specific reaction data for this compound is not extensively documented in publicly available literature, the principles of SNAr on fluoropyridines suggest that a variety of substituted pyridines can be synthesized from this precursor under relatively mild conditions. acs.org
Chemical Reactions Involving the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, exhibits unique reactivity primarily due to its significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain makes the ring susceptible to various chemical transformations that are not as readily observed in larger, less strained rings like pyrrolidines. rsc.org
Strain-Driven Reactivity of the Four-Membered Azetidine Ring
The reactivity of azetidines is largely governed by the relief of ring strain. rsc.org This makes them valuable synthetic intermediates that can undergo ring-opening or functionalization reactions under appropriate conditions. rsc.orgresearchgate.net While more stable and easier to handle than the highly strained three-membered aziridines, azetidines are still prone to cleavage of the C-N bonds. rsc.org This reactivity can be harnessed for the synthesis of more complex acyclic and heterocyclic structures. researchgate.net
Ring Opening Reactions
Azetidines can undergo ring-opening reactions when treated with various reagents, often under acidic conditions or with Lewis acid catalysis to activate the ring. magtech.com.cn The regioselectivity of the ring opening in unsymmetrically substituted azetidines, such as the 3-substituted azetidine in the title compound, is influenced by both electronic and steric factors of the substituents and the attacking nucleophile. magtech.com.cn
Functionalization of the Azetidine Nitrogen and Carbon Atoms
The azetidine moiety in this compound possesses a secondary amine that is a key site for functionalization. The nitrogen atom can be readily alkylated or acylated to introduce a wide variety of substituents.
N-Functionalization: Standard procedures for the N-alkylation of secondary amines, such as reductive amination or reaction with alkyl halides, can be applied. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides. These reactions allow for the straightforward diversification of the azetidine portion of the molecule. rsc.orgresearchgate.net

Figure 2: General schemes for N-alkylation and N-acylation of the azetidine ring.
C-Functionalization: While less common than N-functionalization, the carbon atoms of the azetidine ring can also be functionalized. Methods for C-H functionalization of azetidines have been developed, often utilizing transition metal catalysis. rsc.org These advanced techniques provide access to more complex and highly substituted azetidine derivatives. acs.orgnih.gov
Chemoselective Transformations and Functional Group Compatibility in Synthesis
The synthetic utility of this compound lies in the differential reactivity of the azetidine nitrogen and the C-F bond on the pyridine ring. The azetidine's secondary amine is a nucleophilic and basic center, readily undergoing reactions such as acylation, alkylation, and sulfonylation. Conversely, the fluorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. This dichotomy in reactivity allows for a high degree of control in the synthesis of complex molecules.
Selective N-Functionalization of the Azetidine Ring
The nitrogen atom of the azetidine ring can be selectively functionalized in the presence of the fluoropyridine moiety. Standard acylation and sulfonylation conditions, for instance, readily lead to the corresponding amides and sulfonamides without affecting the C-F bond. This selectivity is attributed to the high nucleophilicity of the secondary amine compared to the relatively unreactive C-F bond under these conditions.
Reductive amination is another effective method for the selective alkylation of the azetidine nitrogen. This reaction is compatible with a variety of aldehydes and ketones, allowing for the introduction of diverse substituents onto the azetidine ring while leaving the fluoropyridine core intact.
The following table summarizes representative examples of selective N-functionalization of the azetidine ring in molecules containing a 2-(azetidin-3-yl)pyridine (B3029527) scaffold, highlighting the compatibility with various functional groups.
| Reagent/Reaction Type | Product | Functional Group Compatibility |
| Acylation (e.g., Acyl chloride, Acid anhydride) | 2-(1-Acylazetidin-3-yl)-6-fluoropyridine | Tolerates the fluoropyridine ring. |
| Sulfonylation (e.g., Sulfonyl chloride) | 2-(1-Sulfonylazetidin-3-yl)-6-fluoropyridine | Compatible with the C-F bond. |
| Reductive Amination (e.g., Aldehyde/Ketone, NaBH(OAc)₃) | 2-(1-Alkylazetidin-3-yl)-6-fluoropyridine | Tolerates the fluoropyridine ring. |
Selective Nucleophilic Aromatic Substitution (SNAr) of the Fluoropyridine Ring
The fluorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack. This allows for the displacement of the fluoride ion by a variety of nucleophiles, including amines, alcohols, and thiols. Critically, these SNAr reactions can be performed while the azetidine nitrogen is protected, or in some cases, even with the free amine, by carefully controlling the reaction conditions. The use of a base is often required to facilitate the reaction and neutralize the HF generated.
Research has shown that 2-fluoropyridines are generally more reactive in SNAr reactions than their 2-chloropyridine counterparts. This enhanced reactivity allows for milder reaction conditions, which in turn improves functional group tolerance. For instance, SNAr reactions on 2-fluoropyridines can often be conducted at lower temperatures and with weaker bases, preserving sensitive functional groups elsewhere in the molecule.
The table below illustrates the scope of nucleophiles that can be employed in the SNAr of 2-fluoropyridine derivatives, demonstrating the functional group compatibility.
| Nucleophile | Product | Functional Group Compatibility |
| Primary/Secondary Amines | 6-Amino-2-(azetidin-3-yl)pyridine derivatives | Tolerates the azetidine ring (often protected). |
| Alcohols/Phenols | 6-Alkoxy/Aryloxy-2-(azetidin-3-yl)pyridine derivatives | Compatible with the azetidine moiety. |
| Thiols/Thiophenols | 6-Thio-2-(azetidin-3-yl)pyridine derivatives | Compatible with the azetidine moiety. |
It is noteworthy that under certain conditions, particularly with strong nucleophiles or harsh reaction conditions, competitive or subsequent reactions can occur. For example, highly basic conditions could potentially lead to the deprotonation and subsequent side reactions of other parts of the molecule. Therefore, careful optimization of reaction parameters is crucial to achieve the desired chemoselectivity. In medicinal chemistry, this building block has been utilized in the synthesis of potent and selective inhibitors, for example, for the interleukin-1 receptor associated kinase 4 (IRAK4). nih.gov
Advanced Spectroscopic and Structural Characterization of 2 Azetidin 3 Yl 6 Fluoropyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The ¹H NMR spectrum of 2-(azetidin-3-yl)-6-fluoropyridine would be expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and azetidine (B1206935) rings.
For the pyridine ring, three aromatic proton signals are anticipated. The proton at position 3, adjacent to the fluorine atom, would likely appear as a triplet, while the protons at positions 4 and 5 would present as a multiplet and a doublet of doublets, respectively, due to coupling with neighboring protons and the fluorine atom.
The azetidine ring protons would also give rise to characteristic signals. The methine proton at position 3 of the azetidine ring is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two sets of methylene protons at positions 2 and 4 of the azetidine ring would likely appear as distinct multiplets.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-3 | 7.8 - 8.2 | t |
| Pyridine H-4 | 7.2 - 7.6 | m |
| Pyridine H-5 | 6.9 - 7.1 | dd |
| Azetidine H-3 | 4.0 - 4.4 | m |
| Azetidine H-2, H-4 | 3.5 - 3.9 | m |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, distinct signals are expected for each unique carbon atom in both the pyridine and azetidine rings.
The carbon atoms of the fluoropyridine ring will show characteristic chemical shifts, with the carbon atom bonded to the fluorine (C-6) exhibiting a large C-F coupling constant. The other pyridine carbons (C-2, C-3, C-4, and C-5) will also have distinct resonances. The azetidine ring will display signals for the methine carbon (C-3') and the two methylene carbons (C-2' and C-4').
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 160 - 165 |
| Pyridine C-6 | 160 - 165 (d, ¹JCF) |
| Pyridine C-4 | 140 - 145 |
| Pyridine C-3 | 110 - 115 |
| Pyridine C-5 | 110 - 115 |
| Azetidine C-3' | 35 - 40 |
| Azetidine C-2', C-4' | 50 - 55 |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. In the ¹⁹F NMR spectrum of this compound, a single resonance is expected for the fluorine atom attached to the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed, providing valuable structural information. The chemical shift for a fluorine atom on a pyridine ring typically falls within a characteristic range.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This would be used to confirm the connectivity of the protons within the pyridine and azetidine rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in the HSQC spectrum corresponds to a carbon atom and its attached proton(s). columbia.edu This technique is invaluable for assigning the carbon signals based on the previously assigned proton signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This is a powerful tool for establishing the connectivity between different parts of the molecule, for instance, linking the azetidine ring to the pyridine ring through the C-2 position. columbia.edu
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the entire molecular structure of this compound can be achieved. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular weight of the compound, confirming its elemental composition. The molecular ion peak (M+) would be observed, and its mass would correspond to the calculated molecular weight of C₈H₉FN₂.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would be expected to fragment in a predictable manner, with the cleavage of the azetidine ring and the loss of small neutral molecules being likely fragmentation pathways. Analysis of these fragments helps to confirm the connectivity of the different ring systems.
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 153.0777 | Molecular ion (protonated) |
| [M-C₂H₄N]⁺ | 110.0355 | Loss of azetidine fragment |
| [C₅H₃FN]⁺ | 96.0250 | Fluoropyridine fragment |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
Key expected vibrational frequencies include:
C-H stretching (aromatic): Around 3050-3150 cm⁻¹
C-H stretching (aliphatic): Around 2850-3000 cm⁻¹
N-H stretching (azetidine): A broad absorption around 3200-3500 cm⁻¹
C=C and C=N stretching (pyridine ring): In the region of 1400-1600 cm⁻¹
C-F stretching: A strong absorption band typically in the range of 1000-1300 cm⁻¹
C-N stretching (azetidine): Around 1100-1300 cm⁻¹
The presence and positions of these absorption bands would provide confirmatory evidence for the presence of the pyridine and azetidine rings and the fluoro substituent.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H (Azetidine) | 3200 - 3500 |
| C-H (Aromatic) | 3050 - 3150 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=C, C=N (Pyridine) | 1400 - 1600 |
| C-F | 1000 - 1300 |
| C-N (Azetidine) | 1100 - 1300 |
X-ray Crystallography for Solid-State Structure Determination
While no crystal structure of this compound has been reported, we can predict its likely solid-state characteristics by examining related structures.
Computational and Theoretical Investigations of 2 Azetidin 3 Yl 6 Fluoropyridine
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are instrumental in exploring the three-dimensional space occupied by 2-(Azetidin-3-yl)-6-fluoropyridine, revealing its preferred shapes or conformations. The conformational flexibility of this molecule is primarily centered around the linkage between the azetidine (B1206935) and pyridine (B92270) rings.
For instance, studies on fluorinated piperidines—the saturated counterparts to pyridines—have shown that fluorine substitution significantly influences conformational preferences, often favoring an axial position due to stabilizing hyperconjugative and electrostatic interactions. nih.govresearchgate.net In the case of this compound, the fluorine atom at the 6-position of the pyridine ring will influence the electron distribution of the ring and, consequently, the electrostatic potential surface of the entire molecule. This, in turn, can affect the preferred orientation of the azetidinyl substituent.
A systematic conformational analysis, typically performed using molecular mechanics force fields followed by higher-level quantum mechanics calculations, would likely reveal a few low-energy conformers. These conformers would represent the most probable shapes of the molecule in different environments, such as in solution or when bound to a biological receptor. The puckering of the four-membered azetidine ring also contributes to the conformational landscape, although to a lesser extent than the inter-ring rotation.
A hypothetical conformational search could yield data similar to the following table, illustrating the relative energies of different torsional angles between the two rings.
| Dihedral Angle (H-N(azetidine)-C3-C2(pyridine)) | Relative Energy (kcal/mol) | Population (%) |
| 0° (eclipsed) | 5.2 | <1 |
| 60° (gauche) | 0.5 | 35 |
| 120° (eclipsed) | 4.8 | <1 |
| 180° (anti) | 0.0 | 64 |
Note: This table is illustrative and based on general principles of conformational analysis for similar bi-heterocyclic systems.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a deeper understanding of the molecule's electronic properties and the energetics of its chemical transformations.
Frontier Molecular Orbital (FMO) theory is a key component of these analyses. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity.
HOMO (Highest Occupied Molecular Orbital): This orbital is typically associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to have significant contributions from the nitrogen atom of the azetidine ring and the π-system of the pyridine ring, making these sites susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. The LUMO is likely to be localized primarily on the electron-deficient fluoropyridine ring, indicating its susceptibility to nucleophilic attack.
The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap generally implies higher stability and lower reactivity. DFT calculations for related fluorinated pyridines and other substituted pyridines have been used to successfully model their electronic properties and reactivity. acs.orgresearchgate.net
A summary of hypothetical DFT-calculated electronic properties is presented below.
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |
| Dipole Moment | 3.5 D | Reflects the molecule's overall polarity |
Note: These values are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations.
Theoretical calculations can model the reaction pathways for the synthesis of this compound, providing insights into reaction mechanisms and identifying potential energy barriers. For example, a common synthetic route might involve the coupling of a protected 3-azetidinyl precursor with 2,6-difluoropyridine.
Quantum chemical calculations can be used to model the transition states and intermediates of such a nucleophilic aromatic substitution reaction. By calculating the free energy at each step, a reaction energy profile can be constructed. This profile would reveal the activation energy for the rate-determining step, offering a theoretical basis for optimizing reaction conditions like temperature and catalyst choice. Studies on the synthesis of related pyridyl phosphonates and other substituted pyridines have demonstrated the utility of such computational approaches. nih.gov
Pharmacophore Development and Virtual Screening
Given the structural resemblance of this compound to known biologically active molecules, particularly ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), pharmacophore modeling is a valuable tool for exploring its potential biological targets. nih.govnih.gov
In the absence of a known specific target, a ligand-based approach can be employed. This involves comparing the 3D structure and chemical features of this compound with those of a database of known active ligands for various receptors. A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific receptor.
For this compound, key pharmacophoric features would likely include:
A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.
A Hydrogen Bond Donor: The N-H group of the azetidine ring.
An Aromatic Ring: The fluoropyridine ring, which can engage in π-π stacking or hydrophobic interactions.
A Halogen Bond Donor (potentially): The fluorine atom.
By searching databases with a pharmacophore model derived from these features, one could identify potential biological targets that bind ligands with a similar arrangement of functionalities. This approach has been successfully used to identify inhibitors for various enzymes and receptors. nih.govnih.gov
If a potential biological target is identified, for instance, a subtype of the nAChR, a structure-based approach can be utilized. nih.govnih.gov This method uses the 3D structure of the target's binding site, often obtained from X-ray crystallography or homology modeling, to define a pharmacophore.
The process involves identifying key interaction points within the binding pocket, such as amino acid residues that can act as hydrogen bond donors or acceptors, or hydrophobic pockets. A pharmacophore model is then generated that complements these features. This compound would then be evaluated for its ability to fit this pharmacophore. A good fit would suggest a high likelihood of binding and potential biological activity. Such models are crucial in virtual screening campaigns to filter large compound libraries and prioritize candidates for experimental testing. nih.govnih.gov
A hypothetical pharmacophore model for an nAChR binding site might include features that align with the structural elements of this compound, as detailed in the table below.
| Pharmacophore Feature | Corresponding Moiety in the Molecule |
| Hydrogen Bond Acceptor | Pyridine Nitrogen |
| Hydrogen Bond Donor | Azetidine N-H |
| Aromatic/Hydrophobic Region | Fluoropyridine Ring |
| Positive Ionizable Feature | Protonated Azetidine Nitrogen |
This structured, in silico investigation provides a foundational understanding of this compound, guiding further experimental work in medicinal chemistry and chemical biology.
Identification of Essential Pharmacophoric Features
Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule responsible for its biological activity. For this compound, the key pharmacophoric features can be predicted based on its structural components. These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers, which are critical for molecular recognition by biological targets.
The primary pharmacophoric features of this compound are:
Hydrogen Bond Donors: The secondary amine within the azetidine ring serves as a potent hydrogen bond donor. This feature is often critical for anchoring a ligand to the active site of a protein through interactions with amino acid residues like aspartate, glutamate, or serine.
Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the fluorine atom at the 6-position are potential hydrogen bond acceptors. The pyridine nitrogen, with its lone pair of electrons, can form hydrogen bonds with donor groups on a receptor.
Aromatic Ring: The 6-fluoropyridine ring constitutes an aromatic feature. This ring can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, and cation-π interactions.
A summary of these features is presented in the interactive table below.
| Pharmacophoric Feature | Structural Component of this compound | Potential Interaction |
| Hydrogen Bond Donor | Azetidine N-H | Interaction with acceptor groups on a biological target |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor groups on a biological target |
| Hydrogen Bond Acceptor | Fluorine Atom | Weak interaction with donor groups on a biological target |
| Aromatic Ring | 6-Fluoropyridine Ring | π-π stacking, cation-π interactions |
| Hydrophobic Center | Azetidine Ring, Pyridine Backbone | Interaction with hydrophobic pockets |
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, molecular docking studies can elucidate its potential biological targets and the specific interactions that govern its binding.
Given the structural motifs present in this compound, several classes of proteins could be considered as potential targets. For instance, the azetidinyl-pyridine scaffold is found in ligands for nicotinic acetylcholine receptors (nAChRs) and various kinases. acs.org
A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Selection and Preparation of the Target Protein: A protein of interest is selected, and its 3D structure, typically obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.
Docking Simulation: A docking algorithm is used to systematically explore the conformational space of the ligand within the defined binding site of the protein, generating a series of possible binding poses.
Scoring and Analysis: The generated poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
For example, docking studies of similar pyridine derivatives into the ATP-binding site of cyclin-dependent kinase 2 (CDK2) have shown that the pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov The azetidine ring could then be positioned to interact with other residues in the active site, potentially enhancing selectivity and potency.
The predicted binding energy and the specific interactions observed in the docked poses can guide the rational design of new analogs with improved affinity and selectivity.
Structure Activity Relationship Sar Studies of 2 Azetidin 3 Yl 6 Fluoropyridine Derivatives
Impact of Azetidine (B1206935) Ring Substitutions on Biological Activity
The integrity of the unsubstituted azetidine ring is paramount for the high-affinity binding of 2-(azetidin-3-yl)-6-fluoropyridine derivatives to their biological targets. SAR studies on analogous compounds have demonstrated that substitutions on the azetidine ring are generally detrimental to activity.
For instance, in a study of analogues of ABT-594, a potent nonopioid analgesic agent that shares the azetidinyl-pyridyl core structure, the introduction of methyl groups at the 3-position of the azetidine ring resulted in a substantial decrease in both binding affinity for nAChRs and analgesic activity. nih.gov This suggests that the steric bulk introduced by even a small substituent like a methyl group can disrupt the optimal interaction of the azetidine moiety with the binding pocket of the receptor.
The azetidine ring's conformational constraints are thought to be a key factor in its contribution to binding. drugbank.com The inherent ring strain of the four-membered azetidine ring positions the nitrogen atom in a specific spatial orientation that is favorable for interaction with the receptor. medwinpublishers.com Altering this conformation through substitution can lead to a loss of the precise geometry required for high-affinity binding.
| Compound | Azetidine Ring Substitution | Relative Binding Affinity |
|---|---|---|
| This compound Analogue | Unsubstituted | High |
| Analogue of ABT-594 | 3-methyl | Substantially Lower nih.gov |
| Analogue of ABT-594 | 3,3-dimethyl | Substantially Lower nih.gov |
Influence of Fluorine Position and Other Pyridine (B92270) Substituents on Activity
The position of the fluorine atom and the presence of other substituents on the pyridine ring profoundly influence the biological activity of 2-(azetidin-3-yl)pyridine (B3029527) derivatives. The 6-fluoro substitution, as seen in the parent compound, is a key feature that contributes to its pharmacological profile.
Studies on halogenated 3-(2(S)-azetidinylmethoxy)pyridines, which are structurally related to the title compound, have shown that the position of the halogen is critical for nAChR affinity. Analogues with a halogen at the 2-, 5-, or 6-position of the pyridine ring have been synthesized and evaluated. Those with substituents at the 5- or 6-position, including the 6-fluoro analogue, generally exhibit high, subnanomolar affinity for nAChRs. nih.gov In contrast, the introduction of bulkier halogens like chlorine, bromine, or iodine at the 2-position leads to a significant reduction in binding affinity. nih.gov This is attributed to steric hindrance that alters the molecular geometry. nih.gov
Furthermore, the electronic nature of the substituents on the pyridine ring can modulate activity. Electron-withdrawing groups are often favored, and the fluorine atom at the 6-position contributes to this property. In broader studies of 2-oxo-azetidine derivatives, it has been observed that the activity of the compounds is dependent on the electron-withdrawing nature of the substituents on an attached aromatic ring. acgpubs.orgresearchgate.net
| Pyridine Substituent | Position | Relative nAChR Affinity | Reference |
|---|---|---|---|
| Fluoro | 6 | High | nih.gov |
| Fluoro | 2 | High | nih.gov |
| Chloro | 2 | Substantially Lower | nih.gov |
| Bromo | 2 | Substantially Lower | nih.gov |
| Iodo | 2 | Substantially Lower | nih.gov |
| Halo | 5 | High | nih.gov |
Stereochemical Configuration of the Azetidine Moiety and its Significance
The stereochemistry of the azetidine moiety is a critical determinant of the biological activity of these compounds. Specifically, the (S)-configuration of the 3-azetidinyl group is consistently associated with higher affinity for nAChRs.
In the development of related compounds like A-85380 (3-[2(S)-2-azetidinylmethoxy]pyridine), the (S)-enantiomer was identified as the more potent and selective ligand for the α4β2 nAChR subtype. nih.gov This stereochemical preference highlights the specific and chiral nature of the binding site on the receptor. The precise three-dimensional arrangement of the atoms in the (S)-isomer allows for optimal interactions with the amino acid residues in the receptor's binding pocket.
The gas-phase structure of protonated nicotine (B1678760), a natural nAChR agonist, has been shown to exist as a mixture of conformers, with one of the pyrrolidine-protonated conformers closely resembling the X-ray structure of nicotine bound to the nAChR. rsc.org This underscores the importance of the specific conformation and stereochemistry of the nitrogen-containing ring for receptor binding, a principle that extends to the azetidine moiety in synthetic ligands.
Correlation of Structural Modifications with Target Binding Affinity and Selectivity (e.g., nicotinic acetylcholine (B1216132) receptors)
Structural modifications to this compound derivatives have a direct and predictable impact on their binding affinity and selectivity for different nAChR subtypes. The primary target for many of these compounds is the α4β2 subtype of the nAChR, which is widely expressed in the central nervous system. nih.gov
The combination of an unsubstituted (S)-azetidine ring and a 6-fluoropyridine moiety generally confers high affinity and selectivity for the α4β2 nAChR. nih.gov For example, 6-[18F]Fluoro-A-85380, a radiolabeled analogue, has been developed as a promising PET tracer for imaging α4β2 nAChRs in the brain due to its high affinity. nih.gov
Variations in the pyridine substitution pattern can be used to fine-tune selectivity. While a 6-fluoro group is favorable, other substitutions can alter the affinity for different nAChR subtypes. The goal is often to maximize affinity for the desired subtype (e.g., α4β2 or α7) while minimizing off-target binding to other nAChRs or different receptor systems to reduce potential side effects. The discovery of TC-5619, a selective α7 nAChR agonist, demonstrates how modifications to a related pyridinyl-azabicyclo[2.2.2]octane scaffold can shift selectivity towards a different nAChR subtype. medwinpublishers.com
| Compound/Analogue | Key Structural Features | Primary nAChR Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|---|
| A-85380 Analogue | (S)-Azetidinylmethoxy, 6-Fluoro-pyridine | α4β2 | Subnanomolar | nih.gov |
| A-85380 Analogue | (S)-Azetidinylmethoxy, 2-Fluoro-pyridine | α4β2 | Subnanomolar | nih.gov |
| TC-5619 | (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide | α7 | High selectivity over α4β2 | medwinpublishers.com |
Rational Design Principles for Optimizing Derivative Potency and Specificity
The development of potent and specific this compound derivatives is guided by several rational design principles derived from extensive SAR studies. These principles aim to enhance the desired pharmacological activity while minimizing off-target effects.
One key principle is the preservation of the core structural motifs that are known to be essential for high-affinity binding. This includes the unsubstituted (S)-azetidine ring and the 3-pyridyl moiety. The gas-phase structure of nicotine has provided insights into the preferred conformations for nAChR binding, emphasizing the importance of the relative orientation of the two nitrogen-containing rings. rsc.org
Another important strategy is the strategic use of substituents on the pyridine ring to modulate properties like binding affinity, selectivity, and pharmacokinetic parameters. The introduction of a fluorine atom at the 6-position, for example, enhances potency. Further modifications can be explored to fine-tune the electronic and steric properties of the molecule to optimize its interaction with the specific nAChR subtype of interest. The rational design of metal-based complexes containing pyridine derivatives has also been shown to be an effective strategy for discovering potent therapeutic agents. nih.gov
Finally, computational modeling and molecular docking studies are increasingly used to predict the binding modes of new derivatives and to rationalize observed SAR data. These in silico methods can help to prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. The therapeutic targeting of nAChRs is a complex field, and a multi-faceted approach that combines medicinal chemistry, pharmacology, and computational science is essential for the development of novel and effective ligands. nih.gov
Applications of 2 Azetidin 3 Yl 6 Fluoropyridine As a Privileged Chemical Scaffold
Development of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands
The 2-(azetidin-3-yl)-6-fluoropyridine core is particularly prominent in the design of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems, involved in a wide range of physiological processes. Dysfunction of nAChRs has been linked to numerous disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction, making them a key target for drug discovery. nih.govnih.govnih.gov
High-Affinity Ligands for nAChR Subtypes (e.g., α4β2)
The α4β2 nAChR subtype is the most abundant in the brain and a primary target for treating nicotine addiction and cognitive deficits. The azetidinyl-pyridine framework has proven to be a highly effective scaffold for developing potent and selective α4β2 nAChR agonists.
A key example is the compound A-85380, or 3-[2(S)-2-azetidinylmethoxy]pyridine, a close structural analog of the core topic. A-85380 is a powerful and selective agonist for the α4β2 nAChR, demonstrating subnanomolar affinity. nih.govnih.govnih.govnih.gov Building on this, researchers have synthesized a series of halogenated derivatives to refine their properties. The introduction of a fluorine atom at the 2-, 5-, or 6-position of the pyridine (B92270) ring has been shown to yield compounds with subnanomolar affinity for nAChRs in rat brain membranes. acs.org
These findings highlight that modifications to the pyridine ring, such as the introduction of a fluorine atom, can significantly influence the binding affinity and selectivity of these ligands. The this compound structure, therefore, represents a highly promising core for developing next-generation nAChR modulators with tailored pharmacological profiles.
Table 1: Examples of Azetidinyl-Pyridine Based nAChR Ligands
| Compound Name | Target Receptor | Key Findings |
|---|---|---|
| A-85380 | α4β2 nAChR | A highly potent and selective agonist with subnanomolar affinity. nih.govnih.gov |
| 6-Fluoro-A-85380 | α4β2 nAChR | A fluorinated analog developed for PET imaging, retaining high affinity. nih.govnih.gov |
| 2-Fluoro-A-85380 | α4β2 nAChR | Another fluorinated analog for PET imaging with high affinity and distinct kinetic properties. nih.govnih.gov |
| ABT-594 | nAChR | A novel nicotinic agonist with potent non-opioid analgesic properties and high nAChR affinity. nih.gov |
Radioligand Development for Positron Emission Tomography (PET) Imaging (e.g., 18F-labeling)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in-vivo study of biological processes. The development of specific radioligands is essential for imaging and quantifying neurotransmitter receptors in the brain. The this compound scaffold is ideally suited for this purpose due to the presence of a fluorine atom, which allows for labeling with the positron-emitting isotope Fluorine-18 (¹⁸F).
Researchers have successfully synthesized ¹⁸F-labeled versions of A-85380 analogs, such as 6-[¹⁸F]fluoro-A-85380 (6-[¹⁸F]FA) and 2-[¹⁸F]fluoro-A-85380 (2-[¹⁸F]FA). nih.govnih.govnih.gov These radiotracers have been used in human and non-human primate PET studies to visualize the distribution of α4β2 nAChRs in the brain.
Studies with 6-[¹⁸F]FA have shown significant radioactivity localization in the thalamus, brainstem, and putamen, regions known to have high densities of α4β2 nAChRs. nih.gov Comparative studies in baboons demonstrated that 6-[¹⁸F]FA has faster kinetics than 2-[¹⁸F]FA, which can be advantageous for quantitative imaging studies. nih.govnih.gov The development of these radioligands underscores the utility of the fluorinated azetidinyl-pyridine scaffold for creating powerful tools for neuroscience research and the diagnosis of neurological disorders.
Table 2: PET Radioligands Based on the Azetidinyl-Fluoropyridine Scaffold
| Radioligand | Target | Application | Key Findings |
|---|---|---|---|
| 6-[¹⁸F]Fluoro-A-85380 (6-[¹⁸F]FA) | α4β2 nAChR | PET Imaging | Shows major localization in the thalamus, brain stem, and putamen; exhibits faster kinetics than 2-[¹⁸F]FA. nih.gov |
| 2-[¹⁸F]Fluoro-A-85380 (2-[¹⁸F]FA) | α4β2 nAChR | PET Imaging | Accumulates in the thalamus, striatum, and cortex; used to estimate binding potential in various brain regions. nih.gov |
Potential in Medicinal Chemistry Beyond nAChRs (as a scaffold for new drug discovery)
The structural features that make this compound an excellent scaffold for nAChR ligands also suggest its potential for broader applications in medicinal chemistry. Both the azetidine (B1206935) and pyridine rings are considered "privileged structures," meaning they are frequently found in biologically active compounds. lifechemicals.comchemrxiv.org
Exploration in Antimicrobial Agent Design
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant bacteria. Heterocyclic compounds containing azetidine and pyridine rings have shown promise in this field. For instance, various derivatives of azetidin-2-one (B1220530) (a related four-membered ring structure) have been synthesized and evaluated for their antibacterial and antifungal properties. bepls.comresearchgate.net
Specifically, compounds like 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one have demonstrated activity against Staphylococcus aureus. medwinpublishers.com Furthermore, the combination of an azetidine ring with a quinolone nucleus has produced compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to some clinical fluoroquinolones. lifechemicals.com While direct studies on the antimicrobial properties of this compound derivatives are limited, the documented activity of closely related structures suggests that this scaffold is a promising starting point for the design of novel antimicrobial agents.
Investigations in Anticancer Compound Development
The azetidine moiety is also a feature in several anticancer agents. pharmablock.com The rigid structure of the azetidine ring can help to properly orient functional groups for interaction with anticancer targets like tubulin. For example, a series of 3-fluoro and 3,3-difluoro substituted β-lactams (azetidin-2-ones) have been synthesized as analogs of the tubulin-targeting agent combretastatin (B1194345) A-4. nih.gov
One of these compounds, 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, exhibited potent activity in human breast cancer cells with low toxicity in non-cancerous cells. nih.gov A related compound, 2-(azetidin-3-yl)-3-nitropyridine, has also been noted for its potential anticancer properties. vulcanchem.com Although direct anticancer research on the this compound scaffold itself is not yet prevalent, the proven success of fluorinated azetidine derivatives in this therapeutic area indicates a strong potential for future investigations.
Applications in Neurological Disorder Research
Given its role in developing high-affinity nAChR ligands, the this compound scaffold is directly relevant to research on neurological disorders. The dysfunction of nicotinic receptors is a known factor in the pathology of conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.govnih.gov
Therefore, potent and selective α4β2 nAChR agonists and partial agonists derived from this scaffold are being investigated as potential therapeutics for these conditions. nih.govuni-bonn.de The ability to create ¹⁸F-labeled PET tracers from this scaffold also provides an invaluable tool for studying the progression of these diseases and for assessing the efficacy of new treatments in living subjects. Furthermore, the broader class of azetidine derivatives is being explored for various central nervous system applications, highlighting the versatility of this chemical framework in the search for new treatments for complex neurological diseases. chemrxiv.orgmdpi.com
Role in Antiviral Drug Design
While direct and extensive research specifically detailing the antiviral applications of this compound is limited in publicly available literature, the constituent components of the molecule—the fluoropyridine and azetidine moieties—are well-established in the design of antiviral agents. The incorporation of a fluorine atom into a pyridine ring can significantly enhance the metabolic stability and binding affinity of a compound. nih.gov This is a crucial attribute in the development of antiviral drugs, where maintaining therapeutic concentrations and potent target engagement is paramount.
The pyridine scaffold itself is a common feature in a multitude of clinically approved drugs, valued for its ability to form key hydrogen bonds and other interactions within protein binding sites. google.com In the context of antiviral research, fluorinated heterocyclic compounds have shown promise. For instance, derivatives of favipiravir, which feature a fluorinated pyrazine (B50134) ring, have been investigated for their potent antiviral activity, including against SARS-CoV-2. This highlights the potential of fluorinated nitrogen-containing heterocycles in inhibiting viral replication, often by targeting viral RNA-dependent RNA polymerase.
The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid and three-dimensional structural element. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein, thus potentially increasing binding affinity. The azetidine moiety is a key component of the JAK inhibitor baricitinib, demonstrating its acceptance and utility in modern medicinal chemistry. scienceopen.comnih.gov The nitrogen atom in the azetidine ring can also serve as a crucial interaction point or as a handle for further chemical modification.
Although specific research on this compound in antiviral drug design is not widely reported, its structural features suggest a strong rationale for its exploration in this therapeutic area. The combination of the metabolically robust and interactive fluoropyridine ring with the conformationally restricted azetidine group makes it a prime candidate for synthesis and evaluation in antiviral screening campaigns.
Integration into Hybrid Molecules and Multi-target Ligands
The concept of hybrid molecules and multi-target directed ligands (MTDLs) has gained considerable traction as a strategy to address complex diseases with multifactorial pathologies, such as neurodegenerative disorders and certain cancers. This approach involves combining two or more pharmacophores into a single molecule to simultaneously modulate multiple biological targets.
The this compound scaffold is an attractive component for the design of such hybrid molecules. Its bifunctional nature, with the pyridine and azetidine rings offering distinct points for chemical elaboration, allows for the strategic attachment of other pharmacophoric units. The fluoropyridine portion can be designed to interact with one target, while the azetidine ring can be functionalized to bind to a second, distinct target.
For example, in the context of neurodegenerative diseases like Alzheimer's, where targets such as acetylcholinesterase (AChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), and various neurotransmitter receptors are implicated, the this compound scaffold could serve as a central core. One could envision a hybrid molecule where the fluoropyridine part is designed to inhibit an enzyme like AChE, while a substituent attached to the azetidine ring is tailored to interact with a G-protein coupled receptor.
Future Directions in 2 Azetidin 3 Yl 6 Fluoropyridine Research
Advancements in Asymmetric Synthesis and Enantiopure Access
A primary challenge in the development of azetidine-containing drug candidates has been accessing them in their enantiomerically pure forms. nih.gov The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the development of robust and scalable methods for the asymmetric synthesis of 2-(azetidin-3-yl)-6-fluoropyridine and its derivatives is a critical area of future research.
Current research in related heterocyclic systems provides a roadmap for these advancements. For instance, novel routes to enantiopure pyrrolidine (B122466) derivatives have been successfully developed using cycloaddition reactions between chiral nitrones and N-benzyl-3-pyrroline. nih.gov This strategy allows for the diastereoselective and enantioselective formation of multiple chiral centers in a single step. nih.gov Similar approaches, utilizing chiral auxiliaries or catalysts, could be adapted for the asymmetric synthesis of the azetidine (B1206935) core in this compound.
Table 1: Potential Strategies for Asymmetric Synthesis
| Synthetic Strategy | Description | Potential Application to this compound |
|---|---|---|
| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. | An appropriate chiral auxiliary could be attached to the azetidine nitrogen or a precursor to control the stereochemistry during ring formation. |
| Catalytic Asymmetric Cycloaddition | Use of a chiral catalyst to promote the stereoselective formation of the azetidine ring from acyclic precursors. | A chiral Lewis acid or organocatalyst could catalyze the [2+2] cycloaddition to form the azetidine ring enantioselectively. |
Elucidation of Detailed Reaction Mechanisms for Novel Transformations
A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing synthetic routes and discovering novel transformations. The inherent ring strain of the azetidine moiety and the electronic properties of the fluoropyridine ring can lead to unique reactivity that warrants detailed mechanistic investigation. medwinpublishers.com
Future research will likely employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in situ spectroscopic monitoring, to probe reaction intermediates and transition states. For example, in the synthesis of related heterocyclic systems like trifluoromethylpyrazolo[3,4-d]isoxazoles, mechanistic studies have revealed a pathway involving the in situ formation of a diazo compound, followed by a dearomative cycloaddition and subsequent aromatization. researchgate.net Similar detailed studies on the formation and derivatization of the this compound scaffold are needed.
Furthermore, the exploration of novel reaction pathways, such as photocatalyzed transformations, is a promising avenue. The development of ruthenium(II) complex embedded porous organic polymers as efficient photocatalysts for organic transformations opens up possibilities for novel, light-mediated functionalizations of the this compound core under mild conditions. rsc.org Elucidating the mechanisms of such photocatalytic reactions will be key to controlling their selectivity and expanding their synthetic utility.
Integration of Advanced Computational Techniques with Experimental Design
The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in modern drug discovery. For a molecule like this compound, computational techniques can provide valuable insights that guide and accelerate the research process.
Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including stable conformations, molecular orbital energies (HOMO-LUMO), electrostatic potential surfaces, and spectroscopic data (IR, NMR). researchgate.netresearchgate.net These theoretical predictions can be correlated with experimental data to gain a deeper understanding of the molecule's structure and reactivity. researchgate.net For instance, DFT calculations can help rationalize the regioselectivity of functionalization reactions on the pyridine (B92270) ring or the conformational preferences of the azetidine substituent.
Beyond structural and reactivity analysis, computational tools are instrumental in virtual screening and lead optimization. Shape-based screening algorithms can be used for "scaffold hopping" to identify novel core structures with similar three-dimensional shapes and pharmacophoric features to known active compounds. rsc.org This approach can help to identify new applications for the this compound scaffold or to discover entirely new scaffolds with potentially improved properties. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can also be used to prioritize synthetic targets with more favorable drug-like properties. rsc.org
Table 2: Application of Computational Techniques in this compound Research
| Computational Technique | Application | Benefit |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and spectroscopic properties. researchgate.netresearchgate.net | Provides a fundamental understanding of the molecule's properties and can predict the outcome of reactions. |
| Molecular Docking | Simulation of the binding of this compound derivatives to biological targets. | Helps to predict binding affinity and mode, guiding the design of more potent inhibitors. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its interactions with its environment (e.g., solvent, biological target) over time. | Provides insights into conformational flexibility and the stability of ligand-protein complexes. |
Broadening the Scope of Medicinal Chemistry Applications through Scaffold Diversification
The this compound core is a "privileged scaffold" that can serve as a starting point for the creation of large and diverse chemical libraries for drug discovery. rsc.orgmdpi.com Scaffold diversification involves systematically modifying the core structure to explore new chemical space and to optimize biological activity against a range of therapeutic targets.
One powerful strategy for scaffold diversification is diversity-oriented synthesis (DOS), which aims to generate a collection of structurally diverse molecules from a common starting material. nih.gov By applying a series of branching reaction pathways to a functionalized this compound intermediate, a wide variety of new scaffolds, such as spirocyclic, fused, and bridged systems, can be accessed. nih.gov
Future research will focus on developing novel synthetic methodologies to functionalize both the azetidine and pyridine rings. This could include late-stage functionalization techniques that allow for the rapid modification of complex molecules. The fluorine atom on the pyridine ring is a key handle for nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of substituents. The secondary amine of the azetidine ring is also a prime site for modification. These diversification efforts will likely lead to the discovery of new derivatives of this compound with novel or improved activities against a wide range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
